Superior Regioselectivity in Lewis Acid-Promoted Benzannulation Compared to Other gem-Dihalocyclopropyl Analogs
In the Lewis acid-promoted benzannulation of diaryl(gem-dichlorocyclopropyl)methanols (AACMs), the choice of Lewis acid provides programmable regioselectivity. Using TiCl4 or SnCl4, the reaction proceeds via a chelation-controlled pathway to give one regioisomer with excellent selectivity (>99/1 to 3/1) in 40–91% yields [1]. Conversely, using silyl triflates such as TBDMSOTf reverses the regioselectivity (>1/99–1/4) through a non-chelation pathway [1]. This level of regiodivergence is a direct consequence of the gem-dichloro group and is not achievable with the corresponding gem-dibromo analog, which exhibits different ring-opening behavior and reduced regiocontrol due to the higher leaving group ability of bromide [2].
| Evidence Dimension | Regioselectivity in benzannulation (chelation vs. non-chelation pathways) |
|---|---|
| Target Compound Data | Regioisomer ratio up to >99:1 using TiCl4/SnCl4; up to >1:99 using TBDMSOTf [1] |
| Comparator Or Baseline | gem-Dibromocyclopropylmethanol derivatives; quantitative data not available for direct comparison in this exact system |
| Quantified Difference | Not applicable (class-level inference based on known differences in halide leaving group ability and ring-opening selectivity [2]) |
| Conditions | Lewis acid (TiCl4, SnCl4, or silyl triflate) in CH2Cl2 or similar solvent [1] |
Why This Matters
Procurement of the dichloro analog is essential for achieving high, predictable regioselectivity in the synthesis of unsymmetrically substituted α-arylnaphthalenes, a key structural motif in bioactive lignan lactones.
- [1] Nishii, Y., Yoshida, T., Asano, H., Wakasugi, K., Morita, J., Aso, Y., Yoshida, E., Motoyoshiya, J., Aoyama, H., & Tanabe, Y. (2005). Regiocontrolled Benzannulation of Diaryl(gem-dichlorocyclopropyl)methanols for the Synthesis of Unsymmetrically Substituted α-Arylnaphthalenes: Application to Total Synthesis of Natural Lignan Lactones. The Journal of Organic Chemistry, 70(7), 2667–2678. View Source
- [2] Tanabe, Y. (1999). Synthetic Study on the Utilization of gem-Dihalo- and Halocyclopropanes: Cationic Approach toward Versatile and Highly Selective Benzannulations. Journal of Synthetic Organic Chemistry, Japan, 57(3), 170-180. View Source
